![molecular formula C9H8FN3O2S B1441581 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249595-67-2](/img/structure/B1441581.png)
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
The compound “1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds. For instance, it can be used in the synthesis of 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition of the corresponding sydnones . This process involves the reaction of the compound with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
Creation of Bioactive Scaffolds
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide can be used to create bioactive scaffolds. For example, 1-phenylpyrazoles generated by 1,3-dipolar cycloaddition between sydnones as dipoles and dimethylacetylene dicarboxylate as alkyne dipolarophile are important bioactive scaffolds .
Research in Medicinal Chemistry
The compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . This makes it a valuable compound in the field of medicinal chemistry.
Antitumor Agents
The use of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide as a scaffold for antitumor agents corresponds to 15% of the biomedical applications . This indicates its potential use in the development of new cancer therapies.
NMDA Receptor Antagonists
Some substances related to 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide have been found to function as NMDA receptor antagonists . These substances elicit dissociative effects, which could be useful in the study of neurological disorders.
Research Chemicals
The compound has appeared as a research chemical, which users report has dissociative effects . This suggests potential applications in the study of the effects of dissociative substances.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZEWZAVACEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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